2-Ethylbenzenethiol
Overview
Description
It is characterized by a strong, sulfurous odor and is commonly used in the flavors and fragrances industry . The compound is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to an aromatic ring.
Mechanism of Action
Target of Action
The primary target of 2-Ethylbenzenethiol is ethylbenzene dehydrogenase , an enzyme involved in the metabolism of ethylbenzene . This enzyme plays a crucial role in the oxidation of ethylbenzene to 1-phenylethanol in microorganisms .
Mode of Action
This compound acts as a strong mixed type inhibitor of ethylbenzene dehydrogenase . This means it can bind to the enzyme whether the substrate (ethylbenzene) is attached or not, reducing the enzyme’s activity and subsequently slowing down the metabolic process .
Biochemical Pathways
By inhibiting ethylbenzene dehydrogenase, this compound disrupts the normal conversion of ethylbenzene to 1-phenylethanol, potentially affecting energy production in microorganisms that utilize this pathway .
Pharmacokinetics
Given its molecular weight of 13823 and its lipophilic nature, it may be expected to have good absorption and distribution within the body
Result of Action
The inhibition of ethylbenzene dehydrogenase by this compound can lead to a decrease in the metabolism of ethylbenzene. This could potentially result in an accumulation of ethylbenzene in microorganisms, which could have various effects depending on the organism and the concentration of the compound .
Biochemical Analysis
Biochemical Properties
2-Ethylbenzenethiol plays a significant role in biochemical reactions, particularly as a mixed-type inhibitor of ethylbenzene dehydrogenase . This enzyme is involved in the oxidation of ethylbenzene to acetophenone, a crucial step in the metabolic pathway of ethylbenzene. By inhibiting ethylbenzene dehydrogenase, this compound can modulate the rate of this reaction, thereby influencing the overall metabolic flux.
Cellular Effects
This compound has been observed to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on ethylbenzene dehydrogenase can lead to alterations in the levels of metabolites, which in turn can affect cellular functions. Additionally, this compound may interact with other cellular proteins and enzymes, further modulating cellular activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of ethylbenzene dehydrogenase by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing the oxidation of ethylbenzene, thereby reducing the production of acetophenone. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to this compound can lead to sustained inhibition of ethylbenzene dehydrogenase, resulting in prolonged alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily act as an enzyme inhibitor. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with ethylbenzene dehydrogenase. This interaction inhibits the enzyme’s activity, leading to changes in the metabolic flux of ethylbenzene. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s availability to interact with target enzymes and proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For example, this compound may be localized to the cytoplasm or mitochondria, depending on the presence of specific targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylbenzenethiol can be synthesized through various methods. One common approach involves the reaction of ethylbenzene with sulfur to introduce the thiol group. Another method includes the use of ethylbenzene and thiourea, followed by hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The reaction conditions typically involve elevated temperatures and pressures, along with the use of catalysts to facilitate the thiolation process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbenzenethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form ethylbenzene.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethylbenzene.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Ethylbenzenethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the flavors and fragrances industry due to its strong sulfurous odor.
Comparison with Similar Compounds
Benzenethiol: Similar structure but lacks the ethyl group.
2-Methylbenzenethiol: Contains a methyl group instead of an ethyl group.
4-Ethylbenzenethiol: The ethyl group is positioned at the para position instead of the ortho position.
Uniqueness: 2-Ethylbenzenethiol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the ethyl group at the ortho position enhances its reactivity and makes it a valuable compound in various applications .
Properties
IUPAC Name |
2-ethylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABROBCBIIWHVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063501 | |
Record name | Benzenethiol, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with disagreeable odour | |
Record name | 2-Ethylthiophenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/135/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
203.00 to 205.00 °C. @ 760.00 mm Hg | |
Record name | 2-Ethylbenzenethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.040-1.045 | |
Record name | 2-Ethylthiophenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/135/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4500-58-7 | |
Record name | 2-Ethylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4500-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylbenzenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenethiol, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenethiol, 2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-ethylbenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-ETHYLBENZENETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62GBU45I5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Ethylbenzenethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041361 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Model | Template_relevance |
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